molecular formula C13H8O4 B1387823 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde CAS No. 1092352-20-9

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

Cat. No.: B1387823
CAS No.: 1092352-20-9
M. Wt: 228.2 g/mol
InChI Key: YLFMXRAUECZPSY-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring fused to a benzofuran structure, with a hydroxyl group and an aldehyde group attached to the benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde typically involves the reaction of 5-hydroxy-2-furaldehyde with appropriate reagents under controlled conditions. One common method involves the use of p-tosyl benzyl alcohol and sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carboxylic acid.

    Reduction: 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The hydroxyl and aldehyde groups play a crucial role in these interactions, facilitating the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industrial applications.

Properties

IUPAC Name

2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-10-9-6-8(15)3-4-11(9)17-13(10)12-2-1-5-16-12/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFMXRAUECZPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C3=C(O2)C=CC(=C3)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 2
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 3
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 4
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 5
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Reactant of Route 6
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

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